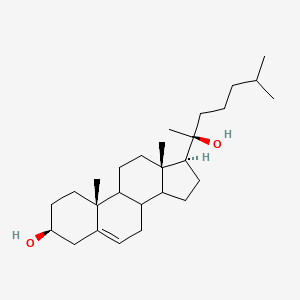

20S-hydroxycholesterol

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H46O2 |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3S,10R,13S,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21?,22?,23?,24-,25-,26-,27-/m0/s1 |

InChI Key |

MCKLJFJEQRYRQT-BEOVMOENSA-N |

Isomeric SMILES |

CC(C)CCC[C@@](C)([C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O |

Canonical SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Origin of Product |

United States |

Biosynthesis and Endogenous Occurrence of 20s Hydroxycholesterol

Enzymatic Pathways and Proposed Enzymes

The formation of oxysterols, including 20S-hydroxycholesterol, is a critical aspect of cholesterol metabolism, primarily mediated by a specific family of enzymes.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a wide array of compounds, including steroids and lipids. oup.comtandfonline.com In cholesterol metabolism, these enzymes act as monooxygenases, introducing hydroxyl groups into the cholesterol structure to produce various oxysterols. nih.govresearchgate.net This process is the gateway from cholesterol to numerous other metabolites. nih.gov Major circulating oxysterols are generated by specific P450 enzymes; for instance, CYP7A1 produces 7α-hydroxycholesterol, CYP27A1 forms 27-hydroxycholesterol (B1664032), and CYP46A1 synthesizes 24S-hydroxycholesterol. tandfonline.com These enzymatic reactions are the first steps in pathways leading to the synthesis of bile acids, steroid hormones, and vitamin D. diva-portal.org The mitochondrial P450 system, which involves ferredoxin and ferredoxin reductase, and the microsomal system, requiring NADPH-cytochrome P450 reductase, are the two primary mechanisms for these hydroxylations. diva-portal.org

The specific enzyme responsible for the direct synthesis of this compound from cholesterol in mammals remains unproven. frontiersin.org However, research points toward cytochrome P450 side-chain cleavage enzyme (CYP11A1, also known as P450scc) as a key player. frontiersin.org CYP11A1 is the enzyme that initiates steroid hormone biosynthesis by converting cholesterol into pregnenolone. nih.govfrontiersin.org This conversion proceeds through sequential hydroxylations at the C22 and C20 positions, forming intermediates 22R-hydroxycholesterol and 20R,22R-dihydroxycholesterol. nih.govfrontiersin.org While the direct formation of the 20S isomer is not its primary recognized function, the presence of this compound in tissues with high CYP11A1 expression, such as the placenta, suggests a potential link. frontiersin.org

Although its direct biosynthetic enzyme is enigmatic, this compound is a known substrate for other P450 enzymes. nih.gov Studies have shown that cholesterol 7α-hydroxylase (CYP7A), previously thought to be highly specific for cholesterol, can also perform 7α-hydroxylation on this compound. diva-portal.orgnih.gov This activity was observed with recombinant human CYP7A and was found to be inducible in rat liver, indicating that this compound can be further metabolized within these enzymatic pathways. diva-portal.orgnih.gov

Role of Cytochrome P450 Enzymes in Cholesterol and Oxysterol Metabolism

Non-Enzymatic Formation Mechanisms of this compound

Beyond enzymatic synthesis, this compound can be formed through non-enzymatic processes, primarily cholesterol autoxidation. nih.govresearchgate.net This reaction occurs when cholesterol is exposed to reactive oxygen species (ROS), which can be triggered by factors like heat, light, and storage conditions. nih.govkoreascience.kr The oxidation can attack the tertiary carbon at the C-20 position on cholesterol's side chain, generating an unstable intermediate, 20-hydroperoxycholesterol. koreascience.kr This hydroperoxide subsequently breaks down to form the more stable 20-hydroxycholesterol. koreascience.kr This non-enzymatic pathway is particularly relevant in cholesterol-containing foods of animal origin that undergo processing and storage. researchgate.netkoreascience.kr Consequently, this compound is considered an oxysterol of both enzymatic and non-enzymatic origin. nih.govresearchgate.net

Presence and Distribution in Biological Systems

This compound has been identified in various biological samples, though it is considered a less common oxysterol. frontiersin.org

The presence of this compound has been definitively established in specific mammalian tissues. Using gas chromatography/mass spectrometry (GC/MS), it was detected in extracts of human placenta and rat brains. nih.gov Its presence in the placenta is noteworthy given the tissue's high concentration of cholesterol-metabolizing enzymes like CYP11A1. frontiersin.org More recent studies have confirmed its presence in human placenta, including in cases of preeclampsia. frontiersin.orgbiorxiv.org

While related oxysterols derived from CYP11A1 activity, such as 22R-hydroxycholesterol and 20R,22R-dihydroxycholesterol, have been found in maternal plasma and umbilical cord plasma, this compound was below the limit of detection in these fluids in one study. frontiersin.org This suggests its distribution may be more localized to specific tissues rather than being abundant in circulation.

Table 1: Detection of this compound in Mammalian Biological Samples

| Sample Type | Organism | Detection Status | Reference(s) |

| Placenta | Human | Detected | frontiersin.orgnih.gov |

| Brain | Rat | Detected | nih.gov |

| Maternal Plasma | Human | Not Detected | frontiersin.org |

| Umbilical Cord Plasma | Human | Not Detected | frontiersin.org |

| Amniotic Fluid | Human | Not Detected* | frontiersin.org |

*Below the limit of detection (0.1 ng/mL) in the cited study.

In addition to its endogenous presence in mammalian tissues, this compound has been identified in other biological sources, particularly in processed food products. Research has reported the detection and quantification of 20α-hydroxycholesterol (an alternative name for this compound) in egg and milk powders. researchgate.net Its presence in these products is likely a result of non-enzymatic cholesterol autoxidation during manufacturing processes like spray-drying. nih.gov

Table 2: Detection of this compound in Non-Endogenous Sources

| Source | Detection Status | Probable Origin | Reference(s) |

| Egg Powder | Detected | Non-enzymatic autoxidation | researchgate.net |

| Milk Powder | Detected | Non-enzymatic autoxidation | researchgate.net |

Molecular and Cellular Mechanisms of 20s Hydroxycholesterol Action

Regulation of Gene Expression and Transcription Factor Activity

20S-hydroxycholesterol exerts significant influence over gene expression by interacting with and modulating the activity of several key transcription factors. These interactions are central to its roles in various physiological processes, including differentiation and metabolism.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Inhibition

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis (the formation of fat cells). nih.gov this compound has been identified as an inhibitor of PPARγ expression and, consequently, an inhibitor of adipogenic differentiation in mesenchymal stem cells. nih.govnih.gov This anti-adipogenic effect is a key aspect of its pro-osteogenic activity, as it helps to shift the differentiation fate of mesenchymal stem cells away from the adipocyte lineage and towards the osteoblast lineage.

The inhibition of PPARγ by this compound is mediated, at least in part, through the Hedgehog signaling pathway. nih.gov Studies have shown that the inhibitory effect of this compound on PPARγ expression can be reversed by the use of a Hedgehog signaling inhibitor, such as cyclopamine (B1684311). nih.govnih.gov This indicates that this compound's anti-adipogenic and PPARγ-inhibiting functions are dependent on an active Hedgehog pathway. nih.gov However, it is worth noting that in some cellular contexts, such as the C3H10T1/2 cell line, this compound did not inhibit PPARγ expression, suggesting cell-type specific responses. mdpi.com

Sterol Regulatory Element-Binding Protein (SREBP) Modulation

Sterol Regulatory Element-Binding Proteins (SREBPs) are a family of transcription factors that are master regulators of lipid and cholesterol homeostasis. frontiersin.orgmdpi.com Oxysterols, including this compound, can influence SREBP activity. While much of the research has focused on other oxysterols like 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032), which are known to suppress SREBP-2 activity, this compound is also implicated in this regulatory network. mdpi.comnih.gov The suppression of SREBP-2 leads to a decrease in the expression of genes involved in cholesterol biosynthesis. nih.govahajournals.org

One study reported that this compound can activate Liver X Receptor (LXR), which in turn can inhibit sterol regulatory element binding protein-1c, contributing to its anti-adipogenic and pro-osteogenic effects in bone marrow stromal cells. mdpi.com

Nuclear Receptor RORγ Interaction and Agonism

The retinoic acid receptor-related orphan receptor gamma (RORγ) is a nuclear receptor that plays a crucial role in the development of Th17 cells and has been implicated in inflammatory and autoimmune diseases. swan.ac.ukmdpi.com this compound has been identified as a natural ligand and agonist for RORγ. nih.govnih.gov

Other Identified Receptor Interactions

For many years, the Sigma-2 receptor (σ2R), now identified as Transmembrane Protein 97 (TMEM97), was considered an orphan receptor, meaning its natural, endogenous ligand was unknown. wikipedia.orgnih.gov However, in 2021, compelling evidence emerged from independent studies identifying the cholesterol metabolite this compound (20(S)-OHC) as a putative endogenous ligand for this receptor. wikipedia.orgmdpi.comresearchgate.netresearchgate.net This discovery has significant implications for understanding the physiological and pathophysiological roles of the Sigma-2 receptor, particularly in processes like cholesterol homeostasis, cellular signaling, and the progression of various diseases. nih.govresearchgate.netresearchgate.netuniprot.org

The identification of 20(S)-OHC as a ligand for σ2R/TMEM97 was facilitated by advanced chemoproteomic techniques. researchgate.net Researchers utilized a structurally precise chemoproteomics probe derived from 20(S)-hydroxycholesterol to map its interactions across the entire proteome within the membranes of living cells. researchgate.net These comprehensive analyses revealed that 20(S)-OHC binds to σ2R/TMEM97 with high chemo-, regio-, and stereoselectivity. researchgate.net

Subsequent research has further solidified the functional relationship between this compound and the Sigma-2 receptor. uniprot.org It has been demonstrated that the binding of 20(S)-OHC to σ2R/TMEM97 influences the receptor's interactions with other proteins. uniprot.orgnih.govuniprot.org For instance, the binding of this oxysterol enhances the interaction between σ2R/TMEM97 and the Niemann-Pick C1 (NPC1) protein, a key player in intracellular cholesterol trafficking. mdpi.comuniprot.orguniprot.orgacs.org Conversely, 20(S)-OHC binding has been shown to decrease the interaction between σ2R/TMEM97 and other proteins like the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Translocator Protein (TSPO). uniprot.orgnih.govuniprot.org This modulation of protein-protein interactions by 20(S)-OHC directly links it to the regulation of cholesterol homeostasis. uniprot.orguniprot.orgacs.org

The binding site for 20(S)-OHC on the Sigma-2 receptor has also been investigated. mdpi.com Modeling studies suggest a specific binding pocket that is consistent with the crystal structure of the receptor bound to synthetic ligands. mdpi.com This structural information provides a basis for understanding the high selectivity of the receptor for 20(S)-OHC and will aid in the future design of molecules that can modulate this interaction for therapeutic purposes. mdpi.com

Interactive Data Table: Ligand Binding and Protein Interactions of this compound at the Sigma-2 Receptor

| Ligand | Receptor | Key Interaction Partners | Functional Consequence of Binding |

| This compound | Sigma-2 Receptor (TMEM97) | NPC1 | Enhanced interaction, influencing cholesterol transport. mdpi.comuniprot.orguniprot.org |

| This compound | Sigma-2 Receptor (TMEM97) | PGRMC1 | Decreased interaction. uniprot.orgnih.govuniprot.org |

| This compound | Sigma-2 Receptor (TMEM97) | TSPO | Decreased interaction. uniprot.orgnih.govuniprot.org |

Roles of 20s Hydroxycholesterol in Cellular Processes and Tissue Biology

Regulation of Multilineage Mesenchymal Stem Cell (MSC) Differentiation

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone-forming cells), adipocytes (fat-storing cells), and myocytes (muscle cells). nih.govmdpi.com The differentiation of these cells is a tightly regulated process, and emerging evidence highlights 20S-hydroxycholesterol as a key modulator of this cellular lineage commitment. nih.govmdpi.com

Osteogenic Differentiation Promotion

This compound has been consistently shown to promote the differentiation of MSCs into osteoblasts, a process known as osteogenesis. mdpi.commdpi.comcaymanchem.com Studies have demonstrated that this oxysterol stimulates the expression of key osteogenic marker genes, thereby driving the commitment of MSCs to the bone-forming lineage. nih.govgrantome.com This pro-osteogenic effect is observed in various MSC types, including those derived from bone marrow and adipose tissue. mdpi.comgrantome.com The compound often works in synergy with other factors, such as 22(S)-hydroxycholesterol or 22(R)-hydroxycholesterol, to enhance bone formation. mdpi.commdpi.com

The molecular mechanisms underlying the pro-osteogenic effects of this compound are multifaceted. A primary pathway involved is the Hedgehog (Hh) signaling pathway, which is activated by this compound binding to the Smoothened (Smo) receptor. caymanchem.combio-techne.com This activation leads to a cascade of downstream events that promote osteogenesis. researchgate.netnih.gov Additionally, this compound has been found to induce the expression of Notch target genes, such as HES-1 and HEY-1, which are also implicated in the regulation of osteoblastic differentiation. mdpi.comcaymanchem.commdpi.com

Adipogenic Differentiation Inhibition

Concurrently with its promotion of osteogenesis, this compound actively inhibits the differentiation of MSCs into adipocytes, a process termed adipogenesis. mdpi.comnih.gov This reciprocal relationship between osteogenesis and adipogenesis is a critical aspect of tissue homeostasis, and its dysregulation is associated with conditions like osteoporosis, where bone formation decreases and fat accumulation in the bone marrow increases. mdpi.comnih.gov

The anti-adipogenic action of this compound is largely attributed to its ability to suppress the expression of key adipogenic transcription factors, most notably peroxisome proliferator-activated receptor gamma (PPARγ). nih.govmdpi.comucla.edu By inhibiting PPARγ, this compound effectively blocks the signaling cascade required for the development of mature fat cells. mdpi.com This inhibitory effect on adipogenesis is also mediated, at least in part, through the Hedgehog signaling pathway. nih.govmdpi.com

Myogenic Differentiation Induction

Beyond its influence on osteogenic and adipogenic lineages, research indicates that this compound also plays a role in promoting myogenic differentiation, the process by which MSCs develop into muscle cells. nih.govnih.gov Studies have shown that treatment with this compound can induce the expression of myogenic regulatory factors in MSCs. nih.gov For instance, in chicken compact bone-derived MSCs, this compound was found to increase the mRNA expression of myogenic factor 5 (Myf5) and MyoD. nih.govmdpi.com Interestingly, the induction of myogenic genes by this compound appears to occur through a mechanism independent of the Hedgehog signaling pathway. nih.govnih.gov

| Lineage | Effect of this compound | Key Molecular Markers/Pathways Involved |

|---|---|---|

| Osteogenic | Promotion | Hedgehog (Hh) signaling, Notch signaling (HES-1, HEY-1), Runx2, Alkaline Phosphatase, Bone Sialoprotein. nih.govmdpi.comcaymanchem.commdpi.commdpi.com |

| Adipogenic | Inhibition | Downregulation of PPARγ, C/EBPα. nih.govnih.govmdpi.comucla.edu |

| Myogenic | Induction | Upregulation of MyoD, Myf5. nih.govmdpi.com |

Bone Homeostasis and Regeneration Studies

The influence of this compound extends beyond the initial differentiation of stem cells to encompass broader aspects of bone health, including the maintenance of bone homeostasis and the promotion of bone regeneration. mdpi.comnih.govportlandpress.com

Promotion of Bone Marrow Stromal Cell Proliferation

In addition to directing their differentiation, this compound has been shown to stimulate the proliferation of bone marrow stromal cells (BMSCs). medchemexpress.com This proliferative effect contributes to an expanded pool of progenitor cells that can then be guided towards the osteogenic lineage, further supporting bone formation. medchemexpress.com

Enhancement of Osteogenic Markers

The pro-osteogenic capacity of this compound is substantiated by its ability to enhance a suite of well-established markers of osteoblast activity and bone formation.

Alkaline Phosphatase (ALP) Activity: A key early marker of osteogenic differentiation, ALP activity is consistently and significantly increased in MSCs treated with this compound. researchgate.netnih.gov This increase is often observed in a dose-dependent manner and can be synergistically enhanced when combined with other agents like simvastatin (B1681759). researchgate.netnih.gov

Calcium Deposition: A hallmark of mature osteoblasts and bone mineralization, calcium deposition is markedly increased in the extracellular matrix of MSC cultures following treatment with this compound. nih.govresearchgate.net Staining techniques such as Alizarin Red S and Von Kossa have visually confirmed this enhanced mineralization. nih.gov

Bone Morphogenetic Protein (BMP) Gene Expression: this compound has been found to upregulate the expression of bone morphogenetic proteins (BMPs), particularly BMP2. nih.govgrantome.com BMPs are potent growth factors that play a crucial role in inducing bone and cartilage formation. The ability of this compound to stimulate BMP2 expression highlights a key mechanism through which it promotes osteogenesis. nih.govgrantome.com In some instances, this compound has been shown to work in synergy with exogenously applied BMP2 to further enhance osteogenic differentiation. grantome.com

| Osteogenic Marker | Effect of this compound | Supporting Research Findings |

|---|---|---|

| Alkaline Phosphatase (ALP) Activity | Increased | Significantly enhanced ALP activity in bone marrow stromal cells, with synergistic effects observed with simvastatin. researchgate.netnih.gov |

| Calcium Deposition | Increased | Higher deposition of calcium in mesenchymal stem cells treated with 10 µM of this compound. nih.gov |

| Bone Morphogenetic Protein (BMP) Gene Expression | Increased | Significant increase in BMP2 mRNA expression in chicken bone marrow stem cells treated with 10 µM of this compound. nih.gov |

Preclinical Evidence in Bone Formation Models

The oxysterol this compound (20S-OHC) has demonstrated notable pro-osteogenic, or bone-forming, capabilities in a range of preclinical studies. These investigations highlight its potential to stimulate the differentiation of mesenchymal stem cells (MSCs) into osteoblasts, the cells responsible for new bone formation, and to enhance bone regeneration in animal models. mdpi.commdpi.com

In vitro studies have shown that 20S-OHC promotes the osteogenic differentiation of bone marrow stromal cells (BMSCs). medchemexpress.com This process is mediated through several key signaling pathways, including the Hedgehog (Hh), Notch, and MEK/ERK pathways. mdpi.com Activation of the Hedgehog pathway is a primary mechanism, where 20S-OHC binds to the Smoothened (Smo) receptor, a key component of the Hh signaling cascade. medchemexpress.comnih.gov This interaction initiates a downstream signaling process that leads to the expression of osteogenic genes. medchemexpress.comnih.gov

Furthermore, 20S-OHC has been found to induce the expression of Notch target genes such as HES-1 and HEY-1, which are also implicated in the regulation of osteogenesis. nih.gov While 20S-OHC can activate Liver X Receptor (LXR) signaling, its primary effect on Notch target gene induction appears to be mainly through the Hedgehog pathway. nih.gov

Preclinical animal models have provided further evidence for the bone-regenerating effects of 20S-OHC. In a rat model of cranial bone defects, 20S-OHC, particularly in combination with other oxysterols like 22S-hydroxycholesterol, has been shown to significantly promote bone regeneration. mdpi.com Similarly, in a rabbit calvarial defect model, the local application of 20S-OHC, especially when combined with simvastatin, resulted in enhanced bone regeneration, characterized by the formation of new bone and increased neovascularization. medchemexpress.comresearchgate.net These findings underscore the potential of 20S-OHC as a therapeutic agent for bone repair and tissue engineering applications. researchgate.netnih.govresearchgate.net

Table 1: Summary of Preclinical Studies on this compound and Bone Formation

| Model System | Key Findings | Signaling Pathways Implicated | Reference(s) |

|---|---|---|---|

| In Vitro | |||

| Bone Marrow Stromal Cells (BMSCs) | Promotes osteogenic differentiation; Increases alkaline phosphatase (ALP) activity and calcium deposition. | Hedgehog (Hh), MEK/ERK | medchemexpress.com |

| M2-10B4 (M2) MSCs | Induces expression of Notch target genes (HES-1, HEY-1, HEY-2). | Hedgehog (Hh), Notch | nih.gov |

| Chicken cBMSCs | Promotes osteogenic differentiation. | Hedgehog (Hh) | mdpi.comnih.gov |

| In Vivo | |||

| Rat Cranial Defect Model | Promotes bone regeneration. | Not specified | mdpi.com |

| Rabbit Calvarial Defect Model | Enhances bone regeneration and neovascularization (synergistic effect with simvastatin). | Raf/MEK/ERK | medchemexpress.comresearchgate.net |

| Mouse Calvaria Organ Culture | Stimulates bone formation. | Not specified |

Developmental Biological Processes

Oligodendrocyte Fate Specification

Recent research has shed light on the role of this compound in directing the developmental fate of oligodendrocytes, the myelin-producing cells of the central nervous system (CNS). nih.gov Myelination is a critical process for proper nerve function, and its disruption is a hallmark of several neurological diseases. mdpi.com

This compound has been identified as an activator of the Sonic hedgehog (Shh) signaling pathway, a crucial regulator of oligodendrocyte development. nih.gov The Shh pathway is known to be essential for the specification of oligodendrocyte precursor cells (OPCs) from neural stem/progenitor cells (NSPCs). nih.gov By binding to the Smoothened (Smo) receptor, 20S-OHC initiates a signaling cascade that leads to the transcription of Gli family zinc finger (Gli) transcription factors, which in turn promote the expression of genes critical for oligodendrocyte lineage commitment, such as Olig1 and Olig2. nih.gov

While oxysterols are also known as ligands for Liver X Receptors (LXRs), which regulate cholesterol metabolism, the pro-oligodendrogenic effect of 20S-OHC appears to be primarily mediated through the Shh pathway. nih.govpnas.org This is supported by findings that the effects can be blocked by inhibitors of the Hedgehog pathway. nih.gov

Remyelination Mechanisms in Preclinical Models

The pro-oligodendrogenic properties of this compound extend to its potential to promote remyelination, the process of generating new myelin sheaths following demyelination, which is a key therapeutic goal in diseases like multiple sclerosis (MS). nih.govnih.gov Preclinical models of demyelination are instrumental in evaluating the efficacy of potential remyelinating agents. acs.org

In a mouse model of neonatal white matter injury, which involves inflammatory demyelination, treatment with this compound has been shown to reverse hypomyelination. nih.gov This effect is attributed to its ability to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes through the activation of Gli-dependent signaling. nih.gov The study observed that 20S-OHC treatment led to an increase in the number of mature oligodendrocytes in the corpus callosum of septic mice. nih.gov

The mechanism involves the activation of the Shh pathway, which is known to enhance remyelination in adult models of demyelination. nih.gov While other oxysterols, such as 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032), have also been investigated in the context of CNS inflammation and demyelination, their effects can be complex and context-dependent. plos.orgunil.chnih.govresearchgate.netencyclopedia.pubki.se For instance, while some studies suggest a protective role for 25-HC in certain inflammatory conditions, others indicate potential adverse effects on oligodendrocyte viability. nih.govencyclopedia.pub In contrast, the evidence for 20S-OHC points towards a direct and positive role in promoting the generation of new oligodendrocytes, a critical step for successful remyelination. nih.gov

Table 2: Research Findings on this compound in Oligodendrocyte Biology

| Research Area | Model System | Key Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Oligodendrocyte Fate Specification | Murine SVZ-derived NSPCs (in vitro) | Increases the number of mature, myelinating oligodendrocytes (CNPase+MBP+). | Activation of the Sonic hedgehog (Shh) pathway, leading to Gli-dependent transcription. | nih.gov |

| Remyelination | Mouse model of neonatal inflammatory white matter injury (in vivo) | Reverses hypomyelination by promoting oligodendrocyte differentiation. | Gli-dependent oligodendrogenesis. | nih.gov |

Angiogenesis Research Contexts

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, tissue repair, and various pathologies, including cancer. uhasselt.be The role of oxysterols, including this compound, in this process is an active area of investigation.

While some oxysterols, such as 25-hydroxycholesterol and 7β-hydroxycholesterol, have been shown to inhibit endothelial cell proliferation, migration, and tube formation in vitro, the effects of 20S-OHC are less clearly defined and appear to be context-dependent. physiology.orgmedchemexpress.com For example, studies on other oxysterols like 27-hydroxycholesterol have implicated them in promoting angiogenesis in the context of breast cancer, acting through receptors like GPER. mdpi.comki.se Similarly, 24-hydroxycholesterol (B1141375) has been linked to the angiogenic switch in pancreatic neuroendocrine tumors. pnas.org

In the context of bone regeneration, this compound has been observed to promote neovascularization, or the formation of new blood vessels, in a rabbit calvarial defect model, particularly when used in combination with simvastatin. medchemexpress.com This pro-angiogenic effect in bone repair is likely coupled with its osteogenic activity, as a sufficient blood supply is essential for delivering nutrients and progenitor cells to the site of bone formation.

In vitro angiogenesis assays, such as the endothelial cell tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), are standard methods to assess the pro- or anti-angiogenic potential of compounds. sigmaaldrich.comevercyte.com While specific data on the direct effect of this compound in these standardized HUVEC assays is not extensively detailed in the provided context, its observed role in promoting neovascularization in vivo suggests a potential pro-angiogenic capacity, at least within the specific microenvironment of bone regeneration. Further research is needed to fully elucidate the direct effects of 20S-OHC on endothelial cells and its broader implications in various physiological and pathological angiogenic processes.

Research Methodologies and Experimental Approaches Applied to 20s Hydroxycholesterol

Advanced Analytical Techniques for Detection and Quantification

Accurately detecting and quantifying 20S-hydroxycholesterol within complex biological matrices is fundamental to understanding its physiological and pathological roles. Researchers employ advanced analytical chemistry and molecular biology techniques to achieve the necessary sensitivity and specificity.

Liquid chromatography-mass spectrometry (LC-MS) stands as a primary and powerful tool for the analysis of oxysterols, including this compound. nih.gov This method offers high sensitivity and specificity, allowing for the identification and quantification of various cholesterol metabolites in tissues and fluids. mdpi.com The analysis of oxysterols by LC-MS can be challenging due to their similar structures and chemical properties. nih.gov

Methodologies often involve derivatization to enhance ionization and improve detection. und.edu For instance, the use of Girard T reagents can improve the sensitivity of detection for side-chain hydroxylated oxysterols. uio.no The chromatographic step is crucial for separating this compound from its isomers, such as 24S-hydroxycholesterol, with which it can co-elute. nih.govfrontiersin.org Techniques like multi-stage fragmentation (MSn or MS/MS) are employed to gain structural information and confirm the identity of the detected compounds. nih.govund.edu In multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are tracked, providing highly sensitive and selective quantification. nih.govnih.gov Researchers have successfully used LC-MS to confirm the presence of this compound in biological samples like the human placenta. nih.govfrontiersin.org

| Methodological Aspect | Description | Purpose / Advantage | Reference |

|---|---|---|---|

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction is used to isolate oxysterols from complex biological matrices like plasma or tissue homogenates. | Removes interfering substances and enriches the analyte of interest. | nih.govfrontiersin.org |

| Derivatization | Chemical modification of the oxysterol, for example, with Girard reagents to introduce a charged group. | Enhances ionization efficiency and improves sensitivity in mass spectrometry. | und.eduuio.no |

| Chromatographic Separation | Utilizes reversed-phase columns (e.g., C18) with a specific solvent gradient to separate different oxysterols based on their polarity. | Crucial for resolving structural isomers like this compound and 24S-hydroxycholesterol. | nih.govfrontiersin.org |

| Mass Spectrometry Detection | Tandem mass spectrometry (MS/MS or MSn) is often used, employing modes like Multiple Reaction Monitoring (MRM). | Provides high selectivity and sensitivity for quantification by monitoring specific fragmentation patterns. | nih.govnih.gov |

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is an indispensable technique for investigating the molecular mechanisms of this compound. It allows researchers to measure how this oxysterol modulates the expression of specific target genes. The relative expression level of genes is typically calculated using the 2-ΔΔCt method. frontiersin.orgfrontiersin.org

Studies have extensively used qRT-PCR to demonstrate that this compound influences cellular differentiation pathways. For example, in bone marrow stromal cells, treatment with this compound leads to a significant induction of genes associated with Notch signaling, such as HES-1, HEY-1, and HEY-2. nih.gov Similarly, its pro-osteogenic effects are confirmed by measuring increased mRNA levels of key osteogenic markers like RunX2, BMP2, alkaline phosphatase (ALP), and osteocalcin (B1147995) (OCN). nih.govresearchgate.net Conversely, qRT-PCR has also shown that this compound can suppress the expression of adipogenic transcription factors like PPARγ and its targets, thereby inhibiting fat cell differentiation. nih.gov This technique is also vital for confirming the engagement of specific signaling pathways, such as the Hedgehog pathway, by measuring the expression of its target genes like Gli1 and Ptch. nih.gov

| Gene | Biological Process | Effect of 20S-HC | Cell Model System | Reference |

|---|---|---|---|---|

| HES-1, HEY-1, HEY-2 | Notch Signaling, Osteogenesis | Upregulation | M2-10B4 Bone Marrow Stromal Cells | nih.gov |

| RunX2, BMP2, BSP, BGLAP | Osteogenesis | Upregulation | Chicken Bone Marrow Stem Cells | nih.gov |

| PPARγ, FABP4, c/EBPα | Adipogenesis | Downregulation | Chicken Bone Marrow Stem Cells | nih.gov |

| Gli1, Ptch | Hedgehog Signaling | Upregulation | Chicken Bone Marrow Stem Cells | nih.gov |

| ALP, OCN, BMP-2 | Osteogenesis | Upregulation | Rat Bone Marrow Stromal Cells | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxysterol Profiling

In Vitro Cellular Model Systems

To dissect the specific cellular and molecular effects of this compound, researchers rely on various in vitro cell culture systems. These models range from immortalized cell lines to primary cells isolated directly from tissues.

Immortalized mammalian cell lines provide robust and reproducible systems for studying the signaling pathways modulated by this compound. The NIH 3T3 cell line is frequently used to conduct reporter gene assays to quantify the activation of the Hedgehog (Hh) signaling pathway. rndsystems.commedchemexpress.com Other commonly used models include the mouse embryonic fibroblast cell line C3H10T1/2 and the mouse multipotent bone marrow stromal cell line M2-10B4. mdpi.comresearchgate.net In these cells, this compound has been shown to promote osteogenic differentiation by activating Hh pathway signaling. mdpi.com Furthermore, specialized reporter cell lines, such as the Shh-LIGHT2 murine embryonic fibroblast line which contains a luminescent reporter for Gli transcription, are used to precisely quantify the activation of the Hh pathway downstream of the Smoothened (Smo) receptor. nih.gov

Primary cell cultures are critical for studying the effects of this compound in a context that more closely resembles the in vivo environment. Bone marrow stromal cells (BMSCs), which are mesenchymal stem cells (MSCs), are a key model system. jci.org Studies using BMSCs isolated from mouse, rat, and chicken have demonstrated that this compound is a potent stimulator of osteogenic differentiation. nih.govnih.govresearchgate.net

Mouse embryonic fibroblasts (MEFs) are another vital primary cell model. biocrick.com In particular, MEFs derived from mice with a genetic knockout of the Hedgehog signaling component Smoothened (Smo−/− MEFs) have been instrumental. nih.gov Experiments showing that this compound fails to induce Notch target genes in these Smo−/− cells provide definitive evidence that its action is mediated through the Hedgehog signaling pathway. nih.govebi.ac.uk

Mammalian Cell Lines for Signaling Pathway Studies

Preclinical Animal Models in Vivo Research

To evaluate the physiological effects and therapeutic potential of this compound in a whole organism, researchers utilize preclinical animal models. globalresearchonline.netbiotechfarm.co.il These in vivo studies are essential for validating the findings from in vitro experiments.

Research has focused heavily on the role of this compound in bone regeneration. For instance, an analog of this compound was shown to stimulate bone formation and spinal fusion in a rat model. mdpi.com In another study, the combination of this compound and simvastatin (B1681759) promoted bone regeneration in a critical-sized bone defect model in rabbits. researchgate.net These studies highlight its potent osteoinductive properties in vivo. researchgate.net Additionally, mouse models have been employed for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of related oxysterols, which is crucial for any potential therapeutic development. bioscientifica.comfrontiersin.org

| Animal Model | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Rat | Bone Formation / Spinal Fusion | An analog of this compound (Oxy133) stimulated bone formation. | mdpi.com |

| Rabbit | Bone Regeneration (Calvarial Defect) | A combination of this compound and simvastatin promoted bone regeneration via the Raf/MEK/ERK pathway. | researchgate.netresearchgate.net |

| Mouse | Pharmacokinetics | Studies on related oxysterols like 27-hydroxycholesterol (B1664032) have characterized their absorption and distribution following oral administration. | bioscientifica.com |

| Mouse | Ectopic Bone Formation | This compound has been investigated among other oxysterols for its ability to enhance bone formation in vivo. | researchgate.net |

Bone Tissue Engineering Models (e.g., Spinal Fusion, Alveolar Defect Models)

The osteogenic potential of this compound has been extensively studied in various preclinical models of bone regeneration. In the context of spinal fusion, a rat posterolateral intertransverse process fusion model is commonly employed. In these studies, this compound, often delivered via a collagen sponge, has been shown to induce bone formation and promote fusion. nih.govnih.gov Its efficacy is frequently compared to the clinical standard, recombinant human bone morphogenetic protein-2 (rhBMP-2), with some studies indicating comparable rates of bone growth. researchgate.netnih.gov

Similarly, in alveolar defect models, which are critical for periodontal regeneration research, the application of this compound has demonstrated enhanced bone formation. nih.govnih.gov These models typically involve creating a defect in the alveolar bone of rats, followed by the implantation of a scaffold containing the test compound. nih.govresearchgate.net A combination of this compound and 22(S)-hydroxycholesterol has been found to be particularly effective in promoting the osteogenic differentiation of periodontal ligament stem cells and subsequent bone healing in these models. nih.gov

Interactive Table 1: Summary of this compound Studies in Bone Tissue Engineering Models

| Model Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Spinal Fusion | Rat | Induced osteogenic differentiation and spinal fusion. | nih.gov |

| Spinal Fusion | Rabbit | A synthetic analog of this compound, Oxy133, promoted fusion rates equivalent to rhBMP-2. | nih.gov |

| Alveolar Defect | Rat | A combination of 20S- and 22(S)-hydroxycholesterol enhanced bone formation, equivalent to rhBMP-2. | nih.govnih.gov |

| Calvarial Defect | Rabbit | When combined with Simvastatin, this compound significantly promoted bone regeneration and neovascularization. | medchemexpress.com |

Neurodevelopmental and Injury Models (e.g., Neonatal White Matter Injury)

The neuroprotective and regenerative properties of this compound have been investigated in models of neonatal brain injury. Specifically, in neonatal mice with inflammation-induced white matter injury, administration of this compound (also referred to as 20-alpha-hydroxycholesterol) has been shown to reverse white matter damage. foundmyfitness.comnih.govnih.gov The mechanism involves the stimulation of oligodendrocyte production from neural stem/progenitor cells. foundmyfitness.comnih.gov These studies highlight the potential of this compound in promoting repair in the developing brain following injury. nih.govresearchgate.net

Molecular and Genetic Manipulation Strategies

To dissect the molecular pathways through which this compound exerts its effects, researchers have employed a variety of molecular and genetic manipulation techniques.

Pharmacological Inhibitors to Dissect Signaling Pathways

Pharmacological inhibitors have been instrumental in identifying the signaling cascades activated by this compound. A key pathway implicated in its osteogenic and anti-adipogenic effects is the Hedgehog (Hh) signaling pathway. nih.gov The use of cyclopamine (B1684311), a specific inhibitor of the Hh pathway component Smoothened (Smo), has demonstrated that the effects of this compound on osteogenic and adipogenic differentiation are largely Hh-dependent. nih.govnih.govnih.gov For instance, cyclopamine can reverse the inhibitory effects of this compound on adipocyte formation. nih.gov

Furthermore, to investigate the involvement of other pathways, such as the Notch and Liver X Receptor (LXR) signaling pathways, specific inhibitors and synthetic ligands have been utilized. nih.govnih.gov For example, the γ-secretase inhibitor DAPT has been used to block canonical Notch signaling, while the synthetic LXR agonist TO-901317 has been used to study the LXR-dependent effects of this compound. nih.gov These studies have revealed a complex interplay between the Hh, Notch, and LXR signaling pathways in mediating the cellular responses to this compound. nih.gov

Gene Silencing Approaches (e.g., siRNA Knockdown)

Gene silencing using small interfering RNA (siRNA) has provided more direct evidence for the involvement of specific genes in the action of this compound. To confirm the role of Notch target genes in this compound-induced osteogenesis, siRNA-mediated knockdown of HES-1 and HEY-1 has been performed in bone marrow stromal cells. nih.govnih.gov These experiments showed that reducing the expression of HES-1 and HEY-1 significantly inhibited the ability of this compound to induce the expression of osteogenic marker genes. nih.gov

Similarly, siRNA has been used to knock down LXRα and LXRβ to clarify their role in the osteogenic effects of oxysterols. nih.gov Transfection with LXRα and LXRβ siRNAs was found to decrease the protein levels of the Hh signaling components Smo and Gli1, suggesting a cross-talk between the LXR and Hh pathways. nih.gov

Interactive Table 2: Gene Silencing Studies Investigating this compound Mechanisms

| Target Gene(s) | Cell Type | Experimental Approach | Key Finding | Reference |

|---|---|---|---|---|

| HES-1, HEY-1 | M2-10B4 (MSC) | siRNA knockdown | Knockdown inhibited 20S-induced osteogenic gene expression. | nih.govnih.gov |

| LXRα, LXRβ | Periodontal Ligament Stem Cells | siRNA knockdown | Knockdown decreased Smo and Gli1 protein levels, affecting osteogenic activity. | nih.gov |

| RORα | HepG2 | siRNA knockdown | Knockdown of RORα led to decreased CYP39A1 expression, a key enzyme in oxysterol metabolism. | mdpi.com |

| gadd153 | Rabbit Hippocampal Slices | siRNA knockdown | Silencing gadd153 reduced 27-hydroxycholesterol-induced Alzheimer's disease-like pathology. | plos.org |

Inducible Gene Expression Systems

While specific studies on inducible gene expression systems directly controlled by this compound are not prominently detailed in the reviewed literature, overexpression studies have been utilized to understand its mechanism. For example, in M2-10B4 cells overexpressing PPARγ and retinoid X receptor (RXR), this compound did not inhibit their transcriptional activity, indicating that its anti-adipogenic effect is upstream of PPARγ activation and likely involves the inhibition of PPARγ expression itself. nih.gov This type of genetic manipulation is crucial for placing the action of this compound within a specific signaling hierarchy.

Isotopic Labeling and Advanced Imaging Techniques (e.g., Click Chemistry, Fluorescence Microscopy)

To overcome the challenges of visualizing small lipid molecules like this compound within cells, advanced imaging techniques have been developed. A notable approach involves the use of "click chemistry". nih.govnih.gov Researchers have synthesized an alkynyl derivative of this compound, termed 20(S)-yne. nih.gov This metabolically incorporated analog can then be tagged with a fluorescent azide (B81097) probe via a cycloaddition reaction, allowing for high-resolution imaging using fluorescence microscopy. nih.govnih.gov This technique has unexpectedly revealed that this compound selectively accumulates in the Golgi apparatus through a vesicular transport pathway that is dependent on ATP and functional lysosomes. nih.govnih.gov

Fluorescence microscopy has also been used more broadly to assess the effects of oxysterols on cellular structures. For instance, phalloidin (B8060827) staining of F-actin has been used to visualize cytoskeletal changes in cells treated with various hydroxycholesterols. frontiersin.org Furthermore, fluorescently labeled analogs of this compound, such as those with a nitrobenzofurazan (NBD) group, have been synthesized to study their uptake and interaction with cellular proteins. researchgate.net

Broader Academic Implications and Future Research Directions

Comprehensive Role in Cholesterol Homeostasis Regulation

20S-hydroxycholesterol is an important player in the intricate network of cholesterol homeostasis. oup.com It functions as a ligand for Liver X Receptors (LXRs), which are nuclear receptors that act as cellular cholesterol sensors. rndsystems.comnih.govbioscientifica.com When cellular cholesterol levels rise, the subsequent increase in oxysterols like this compound activates LXRs. bioscientifica.com This activation triggers a cascade of events aimed at restoring cholesterol balance.

Activated LXRs stimulate the transcription of genes involved in cholesterol efflux, transport, and excretion. oup.com For instance, they upregulate the expression of ATP-binding cassette (ABC) transporters like ABCA1 and ABCG1, which are crucial for reverse cholesterol transport from peripheral tissues, including macrophages, to the liver. nih.govspandidos-publications.com Furthermore, LXR activation can influence the expression of enzymes involved in lipoprotein remodeling, such as lipoprotein lipase (B570770) (LPL) and phospholipid transfer protein (PLTP). spandidos-publications.com

Interestingly, some studies suggest that while this compound can activate LXRs, other oxysterols like 27-hydroxycholesterol (B1664032) may be the primary endogenous LXR ligands in response to cholesterol overload in certain cell types. nih.gov The precise contribution of this compound to LXR-mediated cholesterol homeostasis in different tissues and physiological contexts remains an active area of investigation.

Potential as a Modulator in Regenerative Medicine and Tissue Engineering

The potential of this compound in regenerative medicine, particularly in bone and tissue engineering, is a rapidly growing field of research. This oxysterol has demonstrated significant pro-osteogenic (bone-forming) and anti-adipogenic (fat-inhibiting) properties in mesenchymal stem cells (MSCs). nih.govnih.gov MSCs are multipotent cells that can differentiate into various cell types, including osteoblasts (bone cells) and adipocytes (fat cells).

The pro-osteogenic effects of this compound are largely mediated through the activation of the Hedgehog (Hh) signaling pathway. nih.govnih.gov this compound acts as an allosteric activator of Smoothened (Smo), a key protein in the Hh pathway. rndsystems.commedchemexpress.com This activation leads to a signaling cascade that promotes the expression of osteogenic marker genes. nih.govmedchemexpress.com Studies have shown that this compound can enhance the osteogenic differentiation of bone marrow stromal cells and even synergize with other compounds like simvastatin (B1681759) to promote bone regeneration. medchemexpress.commdpi.com

Furthermore, this compound has been shown to induce the expression of Notch target genes, which are also involved in osteogenic differentiation, primarily through the Hedgehog signaling pathway. nih.gov Its ability to promote bone formation while inhibiting fat cell development makes it a promising candidate for local application in bone defect healing and for developing novel therapies for bone-related disorders. researchgate.netresearchgate.net For instance, its incorporation into biomaterial scaffolds is being explored to enhance bone regeneration in craniofacial and other orthopedic applications. researchgate.netfrontiersin.orgmdpi.com

Table 1: Effects of this compound on Mesenchymal Stem Cell Differentiation

| Cell Type | Effect of this compound | Signaling Pathway Implicated | Reference |

| Chicken Compact Bone-Derived Mesenchymal Stem Cells (cBMSCs) | Promotes osteogenic and myogenic differentiation; decreases adipogenic differentiation. | Hedgehog Signaling | nih.govnih.gov |

| Mouse Bone Marrow Stromal Cells (M2-10B4) | Stimulates osteogenic differentiation and inhibits adipogenic differentiation. | Hedgehog Signaling, Liver X Receptor (LXR) | nih.govnih.govmdpi.com |

| Human Mesenchymal Stem Cells | Promotes osteogenic differentiation. | Hedgehog Signaling | nih.gov |

| Rat Bone Marrow Mesenchymal Stem Cells | Synergistically enhances osteogenic differentiation with simvastatin. | Raf/MEK/ERK Signaling | medchemexpress.commdpi.com |

Significance in Cancer Research and Developmental Biology Pathways

The involvement of this compound in fundamental signaling pathways like Hedgehog gives it significant implications for cancer research and developmental biology. wikipedia.org The Hedgehog pathway is crucial during embryonic development and its aberrant activation is implicated in the development and progression of various cancers. wikipedia.orgdntb.gov.ua

As an activator of the Smoothened protein, this compound can influence cellular processes regulated by the Hh pathway, such as cell proliferation and differentiation. rndsystems.commedchemexpress.com This has raised interest in its potential role in the tumor microenvironment. rndsystems.com While the direct impact of this compound on different cancers is still under investigation, its ability to modulate a key developmental and oncogenic pathway warrants further exploration.

Recently, this compound was identified as an endogenous ligand for the sigma-2 receptor (Tmem97), which had been considered an orphan receptor for decades. wikipedia.orgresearchgate.net This discovery opens up new avenues for understanding the role of this oxysterol in cancer, as the sigma-2 receptor is often overexpressed in tumor cells. researchgate.net

Exploration of Synthetic Analogs and Derivatives for Research Applications

To better understand the biological functions of this compound and to develop more potent and specific modulators, researchers are actively exploring the synthesis of its analogs and derivatives. researchgate.netmerckmillipore.com These synthetic compounds can be designed to have enhanced properties, such as increased stability, better bioavailability, or the inclusion of reporter tags for imaging studies.

For example, fluorescently labeled analogs of this compound have been synthesized to visualize its uptake and intracellular distribution. researchgate.netmerckmillipore.com These tools have been instrumental in tracking the subcellular fate of this compound, revealing its transport to the Golgi apparatus. researchgate.net Furthermore, the development of synthetic analogs with modified side chains has been a strategy to create more potent activators of the Hedgehog pathway for potential therapeutic use in bone regeneration. mdpi.com The creation of these molecular probes and optimized analogs is crucial for dissecting the complex biology of this compound and for translating basic research findings into clinical applications. researchgate.netresearchgate.net

Unanswered Questions and Emerging Research Avenues in Oxysterol Biology

Despite significant progress, many questions regarding the biology of this compound remain unanswered. A key area of future research is to fully elucidate its subcellular trafficking and the specific proteins involved in its transport between organelles. researchgate.netebi.ac.ukebi.ac.uk While a vesicular transport pathway to the Golgi has been suggested, the precise mechanisms are still being uncovered. researchgate.net

Another emerging avenue is to understand the interplay between this compound and other signaling pathways beyond Hedgehog and LXR. nih.govmdpi.com For instance, its interaction with the Notch signaling pathway appears to be dependent on Hedgehog signaling, but the downstream consequences of this crosstalk need further investigation. nih.gov

The discovery of the sigma-2 receptor as a target for this compound has opened up a new field of inquiry. wikipedia.orgresearchgate.net The physiological and pathological consequences of this interaction, particularly in the context of cancer and neurological disorders, are yet to be fully explored. Furthermore, the precise role of this compound in various tissues and its contribution to the pathophysiology of diseases like osteoporosis and atherosclerosis require more in-depth investigation. mdpi.comportlandpress.com

Q & A

Basic Research Questions

Q. What are the established methodological approaches for detecting and quantifying 20S-hydroxycholesterol in biological tissues?

- Answer : Gas chromatography/mass spectrometry (GC/MS) with selected ion monitoring (SIM) is the gold standard for detecting this compound in tissues such as rat brains and human placenta . Liquid chromatography-mass spectrometry (LC-MS) with charge-tagging techniques is also employed for enhanced sensitivity in complex matrices, such as pregnancy-related biospecimens . Key steps include lipid extraction, derivatization (e.g., using trimethylsilyl ethers), and validation with deuterated internal standards to ensure accuracy.

Q. How is this compound biosynthesized in mammalian systems, and what enzymatic pathways are involved?

- Answer : this compound is produced via cytochrome P450 (CYP)-mediated oxidation of cholesterol. For example, CYP11A1 catalyzes the hydroxylation of cholesterol at the C20 position in steroidogenic tissues . Experimental validation involves incubating radiolabeled cholesterol with recombinant CYP enzymes, followed by product characterization using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate this compound's role in modulating protein-protein interactions (PPIs) within cytochrome P450 systems?

- Answer : Surface plasmon resonance (SPR) is used to measure binding kinetics (e.g., Kd, kon, koff) between this compound and CYP enzymes like CYP11B1/B2 . Complementary approaches include fluorescence anisotropy to monitor conformational changes in enzyme complexes and in vitro activity assays (e.g., measuring corticosterone production in adrenal cell lines) .

Q. How can researchers address discrepancies in reported concentrations of this compound across different tissue types or experimental models?

- Answer : Contradictions in tissue-specific concentrations (e.g., brain vs. placenta) may arise from variations in extraction protocols or matrix effects. To resolve these:

- Use isotope dilution assays with internal standards (e.g., deuterated this compound) to normalize recovery rates .

- Perform cross-laboratory validation using harmonized protocols, as demonstrated in multi-center studies on oxysterol quantification .

Q. What methodological challenges arise when studying this compound's osteoinductive properties in bone regeneration models?

- Answer : Challenges include maintaining sterol stability in in vitro systems and achieving physiologically relevant concentrations in sterosome formulations. Experimental solutions:

- Formulate this compound with stearylamine (SA) to create stable, fluid lamellar phases for cell delivery .

- Use alkaline phosphatase activity assays and RNA sequencing to quantify osteogenic differentiation in mesenchymal stem cells .

Q. How should researchers design studies to investigate age-dependent variations in this compound metabolism, analogous to 24S-hydroxycholesterol's flux in cholesterol homeostasis?

- Answer : While 24S-hydroxycholesterol shows age-dependent plasma fluctuations linked to brain cholesterol efflux , analogous studies for this compound require longitudinal sampling of cerebrospinal fluid (CSF) and plasma across age cohorts. Employ stable isotope labeling (e.g., <sup>18</sup>O2) in animal models to trace tissue-specific turnover rates .

Methodological Best Practices

- Data Reproducibility : Document extraction and derivatization protocols in detail, adhering to guidelines from the Beilstein Journal of Organic Chemistry .

- Ethical Reporting : Follow case report table (CRT) standards for clinical studies, including ISO8601 date formatting and transparent handling of missing data .

- Statistical Rigor : Use multivariate analysis to distinguish this compound’s effects from confounding oxysterols (e.g., 22R- or 25-hydroxycholesterol) in pathway analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.